molecular formula C11H17N3O2 B220144 n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B220144
M. Wt: 223.27 g/mol
InChI Key: DULLLEYFTKAZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide is a chemical compound with a unique structure that combines a furfuryl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of furfural with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furfural derivatives, while reduction may produce furfuryl alcohol .

Scientific Research Applications

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide include other furfural derivatives and piperazine-based compounds. Examples include:

Uniqueness

This compound is unique due to its combination of a furfuryl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15)

InChI Key

DULLLEYFTKAZSR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CO2

Canonical SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.